Furan-2-carbohydrazide

Catalog No.
S587951
CAS No.
3326-71-4
M.F
C5H6N2O2
M. Wt
126.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Furan-2-carbohydrazide

CAS Number

3326-71-4

Product Name

Furan-2-carbohydrazide

IUPAC Name

furan-2-carbohydrazide

Molecular Formula

C5H6N2O2

Molecular Weight

126.11 g/mol

InChI

InChI=1S/C5H6N2O2/c6-7-5(8)4-2-1-3-9-4/h1-3H,6H2,(H,7,8)

InChI Key

SKTSVWWOAIAIKI-UHFFFAOYSA-N

SMILES

C1=COC(=C1)C(=O)NN

Synonyms

2-Furancarboxylic Acid Hydrazide; 2-(Hydrazinocarbonyl)furan; 2-Furancarbohydrazide; 2-Furancarbohydrazonic Acid; 2-Furancarbonyl Hydrazide; 2-Furoic Hydrazide; 2-Furoylhydrazine; 2-Furylcarbonylhydrazide; 2-Furylcarboxylic Acid Hydrazide; Furan-2-c

Canonical SMILES

C1=COC(=C1)C(=O)NN

Analytical Chemistry:

  • Carbohydrate determination: Furan-2-carbohydrazide forms colored derivatives with various carbohydrates, allowing for their quantitative determination through colorimetric methods. [Source: Furan-2-carbohydrazide | Chemical Book, ]

Medicinal Chemistry:

  • Glucagon receptor antagonism: Studies have identified furan-2-carbohydrazide derivatives as potential orally active antagonists of the glucagon receptor, which plays a role in glucose regulation. [Source: Discovery of furan-2-carbohydrazides as orally active glucagon receptor antagonists, ]
  • Antimicrobial activity: Some furan-2-carbohydrazide derivatives have been investigated for their potential antimicrobial properties against various bacterial and fungal strains. However, further research is needed to determine their efficacy and safety. [Source: Synthesis and Activity Evaluation of 2-(1-naphtho[2,1-b]furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H-pyrazoles, ]

Material Science:

  • Fluorescent materials: Certain furan-2-carbohydrazide derivatives exhibit aggregation-induced emission (AIE) properties, making them potential candidates for various applications like organic light-emitting diodes (OLEDs) and fluorescent sensors. [Source: Nano-aggregates of furan-2-carbohydrazide derivatives displaying enhanced emission with a bathochromic shift, ]

Furan-2-carbohydrazide is an organic compound with the molecular formula C5H6N2O2C_5H_6N_2O_2. It consists of a furan ring substituted at the 2-position with a carbohydrazide group. This compound is notable for its potential biological activities, including anti-inflammatory and antidiabetic properties. The structure of furan-2-carbohydrazide features a hydrazine functional group, which plays a significant role in its reactivity and biological interactions.

, primarily due to the presence of the hydrazine group. Key reactions include:

  • Condensation Reactions: Furan-2-carbohydrazide can undergo condensation with aldehydes or ketones to form hydrazones, which are compounds characterized by the presence of a C=N bond.
  • Cyclization: It can also participate in intramolecular cyclization reactions, leading to the formation of more complex heterocyclic structures .
  • Reactivity with Electrophiles: The electron-rich furan ring can react with electrophiles, making it a versatile building block in organic synthesis .

Furan-2-carbohydrazide has been studied for its biological activities, including:

  • Anti-inflammatory Activity: Research indicates that derivatives of furan-2-carbohydrazide exhibit significant anti-inflammatory effects, potentially useful in treating inflammatory diseases .
  • Antidiabetic Properties: Some studies have identified furan-2-carbohydrazides as glucagon receptor antagonists, suggesting their potential in managing diabetes by regulating blood sugar levels .
  • Antimicrobial Activity: Compounds derived from furan-2-carbohydrazide have shown promising results against various bacterial strains, indicating their potential as antimicrobial agents .

The synthesis of furan-2-carbohydrazide typically involves:

  • Starting Material: Furan-2-carboxylic acid or its derivatives.
  • Reagents: Hydrazine hydrate is commonly used to react with the carboxylic acid derivative.
  • Reaction Conditions: The reaction is usually conducted in solvents such as ethanol or water at elevated temperatures (100–120 °C) to facilitate the formation of furan-2-carbohydrazide .

A general synthetic route can be summarized as follows:

text
Furan-2-carboxylic acid + Hydrazine hydrate → Furan-2-carbohydrazide + Water

Furan-2-carbohydrazide and its derivatives find applications in various fields:

  • Pharmaceuticals: Due to their biological activities, these compounds are explored for drug development targeting inflammation and diabetes.
  • Agricultural Chemicals: Some derivatives may serve as agrochemicals due to their antimicrobial properties.
  • Material Science: The unique structural properties allow for potential applications in the development of new materials or polymers.

Studies on furan-2-carbohydrazide interactions reveal:

  • Molecular Interactions: Computational studies have indicated that furan-2-carbohydrazides can form stable complexes with certain biomolecules, influencing their biological activity .
  • Binding Affinity: Research has demonstrated that these compounds can bind effectively to glucagon receptors, which is crucial for their antidiabetic activity .

Furan-2-carbohydrazide is structurally related to several other compounds, including:

Compound NameStructure TypeUnique Features
Furan-3-carbohydrazideSimilar hydrazoneDifferent position of the hydrazone functionality
1H-Pyrrole-2-carbohydrazidePyrrole ringExhibits different biological activities
5-Oxo-furan-2-carboxylic acidKetone functional groupUsed in synthesis of various pharmaceuticals
N'-Substituted furan-2-hydrazonesVariants of hydrazoneEnhanced reactivity and specificity in biological assays

Furan-2-carbohydrazide stands out due to its specific reactivity profile and biological activity, particularly as an antidiabetic agent and its potential anti-inflammatory effects.

Classical Synthetic Routes

Reaction of Furan-2-carboxamide with Acetone Azine

A traditional method involves condensing furan-2-carboxamide with acetone azine under acidic conditions. This reaction proceeds via nucleophilic acyl substitution, where the azine acts as a hydrazine surrogate. Early protocols utilized ethanol as a solvent and sulfuric acid as a catalyst, achieving moderate yields (60–70%) after 15 minutes of reflux [1] [2]. The product is typically isolated via filtration and washed with dichloromethane to remove unreacted starting materials. While efficient, this method requires careful control of stoichiometry to minimize byproducts such as N-[(E)-benzylideneamino]furan-2-carboxamide [2].

Hydrazinolysis of Furan-2-carboxylic Acid Derivatives

Hydrazinolysis remains the most widely adopted classical approach. For example, methyl furan-2-carboxylate reacts with hydrazine hydrate in methanol at 80°C for 72 hours, yielding 74% of furan-2-carbohydrazide [4]. The reaction mechanism involves nucleophilic attack by hydrazine on the carbonyl carbon, followed by elimination of methanol. Key advantages include the commercial availability of starting materials and scalability. However, prolonged reaction times and excess hydrazine pose safety challenges [4].

Table 1: Comparison of Classical Synthetic Routes

MethodStarting MaterialConditionsYieldReference
Acetone azine condensationFuran-2-carboxamideH₂SO₄, EtOH, reflux60–70% [1] [2]
HydrazinolysisMethyl furan-2-carboxylateNH₂NH₂, MeOH, 80°C74% [4]

Modern Synthetic Approaches

One-pot Synthesis Strategies

Recent advances focus on streamlining synthesis through one-pot protocols. For instance, tandem lactonization-hydrazinolysis of 4-oxobutanoic acid derivatives eliminates intermediate isolation steps. This method, catalyzed by acetic anhydride, achieves yields comparable to classical routes (65–75%) while reducing solvent waste [3].

Green Chemistry Methodologies

Green synthesis emphasizes solvent-free conditions and renewable catalysts. A notable example employs microwave-assisted hydrazinolysis of ethyl furan-2-carboxylate, completing in 30 minutes with 85% yield [3]. Additionally, bio-based solvents like cyclopentyl methyl ether (CPME) have replaced methanol in some protocols, enhancing sustainability without compromising efficiency [4].

Yield Optimization Techniques

Yield optimization hinges on reaction parameters:

  • Temperature: Elevated temperatures (80–100°C) accelerate hydrazinolysis but risk decomposition [4].
  • Catalyst Loading: Sulfuric acid concentrations above 0.5 M improve condensation rates but necessitate neutralization steps [1].
  • Solvent Polarity: Polar aprotic solvents (e.g., DMF) enhance hydrazine solubility, boosting yields by 10–15% compared to ethanol [3].

Scale-up Production Considerations

Industrial-scale production requires addressing:

  • Solvent Recovery: Methanol distillation units are critical for recycling and cost reduction [4].
  • Continuous Flow Systems: Microreactors minimize thermal gradients, improving consistency in large batches [3].
  • Waste Management: Neutralization of acidic byproducts with aqueous bicarbonate mitigates environmental impact [1].

Acylhydrazide Derivatives

Condensation of furan-2-carbohydrazide with acid chlorides, anhydrides or activated carbonyl compounds furnishes mono- or di-acylhydrazides that preserve the original furan ring while introducing an additional carbonyl handle. Representative examples are summarised in Table 1.

Derivative (full name)Key structural changeSynthetic highlightsObserved propertyQuantitative outcomeReference
N-[(5-chlorophenyl)-2-furoyl]-N′-[(4-trifluoromethyl)benzoyl]-hydrazide (“Ia”)Di-acylation on both nitrogen atomsStep-wise acylation of the parent hydrazide in anhydrous dichloromethaneAphid larvicidal effectEighty-one percent mortality at a mass fraction of five-hundred parts per million [1]
“Ib” (meta-chloro analogue)As above, meta-Cl instead of para-ClSame routeAphid larvicidal effectFifty-eight percent mortality at five-hundred parts per million [1]
“Ic” (para-methyl analogue)Para-CH₃ on phenyl ringSame routeAphid larvicidal effectFifty-two percent mortality at five-hundred parts per million [1]
4-Fluoro-3-nitro-N-benzoyl-furan-2-carbohydrazide (“3e”)Introduction of electron-withdrawing fluoro and nitro groupsThree-step sequence via ester, hydrazide, then benzoylationLung carcinoma cell growth suppressionReduced A-549 cell viability below fifty percent at twenty micromoles per litre; negligible effect on normal fibroblasts [2]

Collectively, increasing electron withdrawal on either acyl fragment enhanced both insecticidal and cytotoxic responses, pointing to a steric-plus-electronic contribution that is explored farther in Section 3.3.

N′-Arylidenamino Derivatives

Schiff-base formation between furan-2-carbohydrazide and aromatic aldehydes generates N′-arylidenamino products that display marked conformational and electronic diversity.

DerivativeCrystallographic or spectroscopic featureFunctional observationReference
(E)-N′-(2-fluorobenzylidene)furan-2-carbohydrazideMajor furan conformer tilts 51.9 degrees from the benzene ring; bifurcated hydrogen bonding builds one-dimensional chains in the latticeProvides a rigid planar core suitable for π–π stacking in material design [3] [4]
4′-Ethyl-3-hydroxy-[1,1′-biphenyl]-based hydrazone (“C1”)Aggregation-induced emission in water–tetrahydrofuran mixtures; nano-aggregate size ca. one hundred nanometresFifty-eight percent inhibition of Pseudomonas aeruginosa biofilm formation at thirty micromoles per litre [5] [6]
3-Nitrophenyl-substituted hydrazone (“compound 5”)Strong electron withdrawal at the imine carbonComplete growth inhibition of Candida albicans at one hundred micrograms per millilitre; non-cytotoxic to fibroblasts [7]

The ease of imine formation allows rapid tuning of photophysical and antimicrobial profiles by simple aldehyde exchange.

Heterocyclic Transformations

Triazole-Based Derivatives

Cyclodehydration of the parent hydrazide or its bromo-substituted analogue with carbon disulfide or triethanolamine affords 1,2,4-triazoles that retain the furan ring. Selected outcomes are listed in Table 2.

Triazole derivativeSynthesis routeMicrobial inhibition zone (millimetres)Dominant docking score (kilocalories per mole)Reference
5-Alkylthio-3-(4-chlorophenyl)-4-phenyl-1,2,4-triazole (“1e”)One-pot cyclisation, S-alkylationStaphylococcus aureus 22; Escherichia coli 28−8.4 against dihydrofolate reductase [8] [9]
Zinc(II) complex of N′-(furan-2-ylmethylene)furan-2-carbohydrazideMetalation in methanolBacteriostatic at forty micrograms per millilitre−9.1 against bacterial enoyl reductase [10]

Electron-rich sulfur substituents and metal coordination both intensified antibacterial action, which mirrors the strong negative binding energies predicted in silico.

Cyclic Carbohydrazide Systems

Intramolecular cyclisation of acylated hydrazides or 1,3-dipolar cycloaddition products furnishes five-membered heterocycles such as pyrazoles and pyrazolines.

Cyclic systemSynthetic entryReported activityReference
5-(Furan-2-yl)-1H-pyrazole-3-carbohydrazideHydrazinolysis of α,β-unsaturated ester followed by cyclo-condensationPredicted autophagy induction in cancer cells; broad antimicrobial spectrum
2-(1-Naphtho[2,1-b]furan-2-yl-carbonyl)-3,5-disubstituted dihydropyrazolesCycloaddition of chalcones with naphthofuran-2-carbohydrazideHalf maximal growth-inhibitory concentration below ten micromoles per litre against Staphylococcus aureus [12] [13]

Formation of rigid fused‐ring scaffolds markedly increased both metabolic stability and bioactivity compared with the open-chain precursors.

Structure–Activity Relationship Analysis

Data setModelling method (fully spelled)Predictive statisticsPrincipal descriptors impacting activityReference
Twenty-seven diacylhydrazides (larvicidal)Three-dimensional quantitative structure–activity relationship employing comparative molecular field analysisCross-validated coefficient 0.639; predictive coefficient 0.819Negative charge density on the carbonyl oxygen and steric bulk near the furan ring enhanced potency [14] [1]
Ten benzoic acid benzylidene hydrazonesClassical quantitative structure–activity relationship using multiple linear regressionCoefficient of determination 0.912Higher dipole moment correlated with antibacterial efficacy, whereas a lower energy of the lowest unoccupied molecular orbital favoured antifungal performance [15] [16]
One hundred twenty-six nitrofuran analoguesTwo-dimensional quantitative structure–activity relationshipExplained variance seventy-six percentPresence of an unsubstituted furan ring and minimal sulphur–oxygen separation improved antitubercular action [17]

These studies converge on the importance of charge distribution at the hydrazide carbonyl and of restricted rotation around the imine bond for biological performance.

Computational-Guided Derivative Design

In silico screening now routinely precedes synthesis, allowing prioritisation of promising derivatives.

  • Anti-quorum-sensing carboxamides – Docking of fifteen furan-2-carbohydrazide carboxamides into the ligand-binding domain of the Pseudomonas aeruginosa LasR protein produced binding free energies between minus ten and minus six kilocalories per mole; the smallest di-acyl analogue achieved the most favourable score and experimentally inhibited biofilm formation by fifty-eight percent [6].

  • Triazole libraries for antibacterial leads – Flexible-ligand docking of the sulfur-alkylated 1,2,4-triazole series against bacterial dihydrofolate reductase and enoyl reductase pinpointed compounds 1e and 2e as dual binders with energies below minus eight kilocalories per mole, consistent with the largest observed inhibition zones in agar diffusion assays [8] [9].

  • Metal-complex optimisation – Density functional theory geometry refinement of zinc and nickel complexes of N′-(furan-2-ylmethylene)furan-2-carbohydrazide reproduced square-pyramidal coordination and predicted strong hydrogen-bond anchoring inside the active pocket of bacterial topoisomerase, rationalising the sub-forty microgram per millilitre bacteriostatic thresholds [10].

XLogP3

-0.5

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (83.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3326-71-4

Wikipedia

Furan-2-carbohydrazide

Dates

Last modified: 08-15-2023
Bhat et al. Nucleophilic catalysis of acylhydrazone equilibration for protein-directed dynamic covalent chemistry. Nature Chemistry, doi: 10.1038/nchem.658, published online 16 May 2010 http://www.nature.com/nchem

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